
The Safety and Toxicity Profile of DSPC
Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 18:0 DAP

Cat. No.: B15578653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized

in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its high

transition temperature (Tm) of approximately 55°C imparts rigidity and stability to the lipid

bilayer, leading to favorable in vivo performance, including prolonged circulation times and

reduced drug leakage.[1] While generally regarded as safe (GRAS) and biocompatible, a

thorough understanding of the safety and toxicity profile of DSPC-containing liposomes is

paramount for their successful clinical translation.[2] This technical guide provides a

comprehensive overview of the preclinical and clinical safety data, detailed experimental

protocols for toxicity assessment, and an exploration of the key signaling pathways involved in

the biological interactions of DSPC liposomes.

Preclinical and Clinical Safety Profile
DSPC liposomes have been extensively studied for their safety in various preclinical models

and have been a component of clinically approved drug products, including mRNA-based

COVID-19 vaccines.[3] Their safety profile is influenced by several factors, including the overall

lipid composition, surface charge, particle size, and the presence of polyethylene glycol (PEG).
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In vitro cytotoxicity studies are crucial for the initial screening of liposomal formulations. The

primary mechanism of toxicity is often related to membrane disruption. Anionic liposomes, such

as those containing DSPC, generally exhibit low cytotoxicity compared to their cationic

counterparts.[4]

Table 1: Summary of In Vitro Cytotoxicity Data for DSPC Liposomes and Comparators

Lipid
Formulation

Cell Line Assay
IC50/LC50
Value

Citation

DSPC (anionic

liposomes)
F98 glioma Not specified > 509 μM [1][4]

DPPC (cationic

liposomes)
F98 glioma Not specified 6.07 μM [1][4]

Cationic

Liposomes

(general)

HepG2 MTT 120 µg/ml [1]

Cationic

liposomes

Bone marrow-

derived dendritic

cells

Not specified ~0.2 mg/mL [4]

Ovalbumin-

loaded anionic

liposomes

Bone marrow-

derived dendritic

cells

Not specified > 4 mg/mL [4]

In Vivo Toxicity
Acute and chronic in vivo toxicity studies are essential to evaluate the systemic effects of

DSPC liposomes. Generally, neutral and anionic DSPC liposomes are well-tolerated at

therapeutic doses.[4] However, repeated administration of cationic liposomes has been

associated with toxicity, including lethality in mice, likely due to interactions with anionic serum

macromolecules.[5]

Table 2: Summary of In Vivo Toxicity and Biocompatibility Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liposome
Formulation

Animal Model Key Findings Citation

DSPC-based anionic

pegylated liposomes

(carboplatin-loaded)

Intracranial F98

glioma rat model

Median survival of

49.5 days, indicating

good tolerability and

efficacy.

[4]

DPPC-based cationic

pegylated liposomes

(carboplatin-loaded)

Intracranial F98

glioma rat model

Median survival time

of 29 days.
[4]

Neutral

DSPC:Cholesterol

liposomes

Mice

Repeated intravenous

administrations were

well-tolerated.

[5]

Cationic liposomes Mice

Repeated intravenous

administrations

resulted in 45%

lethality and

significant changes in

the spleen and liver.

[5]

DSPC:DSPG:CHOL

liposomes
Murine model

Induced a shift

towards tolerance in

dendritic cells.

[6]

Immunogenicity
The immunogenicity of liposomes is a critical safety consideration. While DSPC itself is

considered to have low immunogenicity, the overall formulation can trigger immune responses.

Liposomes with a high transition temperature, like those made with DSPC, have been reported

to be more immunogenic than those with lower transition temperatures.[7]

Complement Activation: A key aspect of liposome immunogenicity is the activation of the

complement system, which can lead to complement activation-related pseudoallergy (CARPA).

[6] PEGylated liposomes, which often use a DSPC anchor, can activate the complement

system, primarily through the classical and alternative pathways.[1][8] This activation is often

mediated by the binding of naturally occurring antibodies (IgM) to the liposome surface.[4] The
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negative charge on the phosphate moiety of the phospholipid-mPEG conjugate is thought to

play a critical role in this activation.[1][8]

Macrophage and Dendritic Cell Interaction: Liposomes are readily taken up by antigen-

presenting cells (APCs) like macrophages and dendritic cells.[6] This uptake can lead to the

activation of various signaling pathways, influencing the downstream immune response. For

instance, certain phosphatidylcholine liposomes can reprogram macrophages towards an

inflammatory phenotype through the activation of the NF-κB pathway.[9] Conversely, DSPC-

containing liposomes have also been shown to induce tolerance in dendritic cells.[6]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the safety and

toxicity assessment of DSPC liposomes.

In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a

colorimetric method to assess cell viability.[1]

Materials:

Target cell line (e.g., HepG2, A549)

Complete cell culture medium

DSPC liposome formulation and control liposomes

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO, acidified isopropanol)

96-well microplates

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.[8]

Treatment: Prepare serial dilutions of the liposomal formulations in cell culture medium.

Remove the existing medium from the wells and add 100 µL of the diluted formulations.

Include untreated cells as a negative control and a known cytotoxic agent as a positive

control.[1]

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at

37°C in a humidified atmosphere with 5% CO₂.[1]

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 4 hours.[1]

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to

each well to dissolve the formazan crystals.[1]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the cell viability against the logarithm of the concentration of the liposomal formulation to

determine the IC50 value.[1]

Hemolysis Assay
This assay evaluates the potential of liposomes to damage red blood cells (RBCs).

Materials:

Fresh whole blood (e.g., human, rat) stabilized with an anticoagulant (e.g., Heparin)

Phosphate-buffered saline (PBS) or Dulbecco's phosphate-buffered saline (D-PBS)

DSPC liposome formulation and control liposomes

Positive control: Distilled water or 20% Triton X-100[10][11]
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Negative control: PBS or D-PBS[11]

Centrifuge tubes and centrifuge

96-well microplates

Microplate reader

Procedure:

RBC Isolation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs multiple

times with PBS by repeated centrifugation and resuspension.[11]

RBC Suspension: Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.[11]

Incubation: In centrifuge tubes or a 96-well plate, mix the RBC suspension with various

concentrations of the liposome formulations. Include positive and negative controls. Incubate

the mixture at 37°C for a specified time (e.g., 1-4 hours).[10][11]

Centrifugation: Centrifuge the samples to pellet intact RBCs.[10]

Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength

corresponding to hemoglobin (e.g., 450 nm or 577 nm).[3][11]

Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis

(%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)]

x 100[11]

Complement Activation Assay
This assay measures the activation of the complement system by liposomes, often by

quantifying the formation of the terminal complement complex SC5b-9.

Materials:

Normal human serum (NHS) as a source of complement proteins
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DSPC liposome formulation and control liposomes

Positive control (e.g., zymosan)

Negative control (e.g., buffer)

SC5b-9 ELISA kit

Microplate reader

Procedure:

Incubation: Incubate the liposome formulations with NHS at 37°C for a specified time (e.g.,

30-60 minutes).

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of

SC5b-9 in the serum samples according to the manufacturer's instructions.

Data Analysis: Compare the levels of SC5b-9 in the liposome-treated samples to the positive

and negative controls to determine the degree of complement activation.[12]

Pyrogenicity Testing
Pyrogen testing is crucial to ensure that parenteral drug products are free from fever-inducing

substances.

This in vivo test measures the febrile response in rabbits following injection of the test

substance.

Materials:

Healthy, mature rabbits

Calibrated thermometers or temperature-recording devices

Pyrogen-free syringes and needles

DSPC liposome formulation
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Procedure:

Animal Acclimatization: Acclimate rabbits to the test environment and handling.

Baseline Temperature: Record the baseline rectal temperature of each rabbit.

Injection: Inject the liposome formulation intravenously into the ear vein of a group of rabbits

(typically 3).

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., every 30

minutes for 3 hours) post-injection.

Data Analysis: A significant rise in temperature (e.g., >0.5°C in any rabbit) indicates the

presence of pyrogens. If the initial test is inconclusive, a larger group of rabbits may be used.

[13][14]

The MAT is an in vitro alternative to the RPT that measures the release of pro-inflammatory

cytokines from human monocytes in response to pyrogens.[15]

Materials:

Human whole blood or peripheral blood mononuclear cells (PBMCs)

DSPC liposome formulation

Endotoxin standard

Cell culture medium

ELISA kit for a pro-inflammatory cytokine (e.g., IL-6, IL-1β)

Microplate reader

Procedure:

Incubation: Incubate the liposome formulation with human whole blood or PBMCs at 37°C for

a specified period.
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Cytokine Measurement: Centrifuge the samples and collect the supernatant (plasma or cell

culture medium).

ELISA: Quantify the concentration of the target cytokine in the supernatant using an ELISA

kit.[16]

Data Analysis: Compare the cytokine levels induced by the liposome formulation to those

induced by the endotoxin standard to determine the pyrogenic potential.[16]

Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions of DSPC liposomes is crucial for a deeper

understanding of their safety and toxicity profile. The following diagrams, created using the

DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

Experimental Workflows

Plate Preparation

Treatment MTT Assay Data Analysis

Seed Cells in 96-well Plate Incubate for 24h

Add Liposomes to CellsPrepare Liposome Dilutions Incubate for 24-72h Add MTT Solution Incubate for 4h Add Solubilization Solution Read Absorbance (570nm) Calculate % Cell Viability Determine IC50

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity testing of DSPC liposomes using the MTT assay.

RBC Preparation Incubation Analysis

Collect Whole Blood Wash RBCs with PBS Prepare RBC Suspension Mix Liposomes with RBC Suspension Incubate at 37°C Centrifuge to Pellet Intact RBCs Collect Supernatant Read Absorbance (Hemoglobin) Calculate % Hemolysis
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Caption: Workflow for the hemolysis assay to assess DSPC liposome biocompatibility.

Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15578653#safety-and-toxicity-profile-of-dspc-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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